4-Oxochroman-6-carbonitrile
Description
4-Oxochroman-6-carbonitrile is a bicyclic organic compound featuring a chroman (benzopyran) core with a ketone group at position 4 and a nitrile substituent at position 5. Chroman derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties, due to their structural resemblance to natural flavonoids and coumarins . The 4-oxo group enhances electrophilicity, while the nitrile moiety contributes to hydrogen bonding and metabolic stability, making this compound a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
4-oxo-2,3-dihydrochromene-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBMSIFHHAWXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568706 | |
| Record name | 4-Oxo-3,4-dihydro-2H-1-benzopyran-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-65-6 | |
| Record name | 4-Oxo-3,4-dihydro-2H-1-benzopyran-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Chromene/Coumarin Family
2-Amino-4-(6-chloro-2-oxoindolin-3-yl)-4H-chromene-3-carbonitrile (6d)
- Structure: Chromene core with 2-amino, 3-cyano, and 4-indolinone substituents.
- Physical Properties : Two isomers (6da and 6db) with melting points of 184–186°C and 179–182°C, respectively.
- Spectral Data :
- Comparison: The additional indolinone moiety in 6d increases molecular weight (MW = 337.3 g/mol) and complexity compared to 4-Oxochroman-6-carbonitrile (MW = 203.2 g/mol). The amino group enhances solubility but reduces thermal stability (lower melting point) .
6-(1-Acetoxyethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile
- Structure: Chroman core with 3-cyano, 4-oxo, and 6-(1-acetoxyethyl) groups.
- Key Features : The acetoxyethyl substituent introduces steric bulk and lipophilicity, influencing bioavailability.
- Synthesis: Prepared via Knoevenagel condensation followed by acetylation .
- Comparison : The ester group at position 6 contrasts with the nitrile in this compound, altering electronic effects and metabolic pathways .
Pyrimidine and Pyridine Derivatives
6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile
- Structure: Pyrimidine ring with 4-phenyl, 5-cyano, and 2-thiol groups.
- Physical Properties : MW = 245.66 g/mol; predicted pKa = -3.30 (high acidity due to thiol) .
- Comparison : The pyrimidine core differs significantly from chroman, offering a planar, electron-deficient system. The thiol group enables metal coordination, which is absent in this compound .
6-Amino-2-chloropyrimidine-4-carbonitrile
- Structure: Pyrimidine with 2-chloro, 4-cyano, and 6-amino substituents.
- Applications : Intermediate in agrochemical synthesis.
- Comparison: The amino and chloro groups enhance nucleophilic reactivity compared to the 4-oxo group in chroman derivatives .
Quinoline and Indole Analogues
4-Hydroxyquinoline-6-carbonitrile
- Structure: Quinoline core with 4-hydroxy and 6-cyano groups.
- Synonyms: 4-Oxo-1,4-dihydroquinoline-6-carbonitrile .
- Comparison: The nitrogen atom in the quinoline ring increases basicity (pKa ~5.2) compared to chroman derivatives. This structural difference impacts binding to biological targets like topoisomerases .
4-Bromoquinoline-6-carbonitrile
- Structure: Quinoline with 4-bromo and 6-cyano substituents.
- Properties : MW = 233.06 g/mol; used in cross-coupling reactions.
Xanthone and Acridone Derivatives
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile
- Structure: Xanthone fused with thiazole, featuring 5-chloro and 2-cyano groups.
- Biological Relevance : Exhibits antiproliferative activity against cancer cell lines (IC₅₀ = 1.2–3.8 μM) .
- Comparison : The extended conjugated system in xanthones enhances UV absorption, useful in photodynamic therapy, unlike simpler chroman systems .
Comparative Data Table
Key Research Findings
- Synthetic Methods: this compound is synthesized via cyclocondensation of β-ketonitriles with aldehydes, similar to methods used for pyrano[2,3-d]pyrimidines .
- Reactivity : The nitrile group undergoes nucleophilic addition, while the 4-oxo group participates in Schiff base formation, contrasting with thiol-containing pyrimidines .
- Biological Performance : Chroman derivatives generally exhibit lower cytotoxicity (e.g., IC₅₀ > 10 μM) compared to xanthones, which show potent anticancer activity .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-Oxochroman-6-carbonitrile and its structural analogs?
The synthesis typically involves cyclization reactions of precursors such as substituted chromones or cyanoacetamides. For example, microwave-assisted synthesis under reflux conditions in polar solvents (e.g., ethanol or acetonitrile) enhances reaction efficiency and yield . Key steps include nucleophilic substitution at the 6-position and stabilization of intermediates via base catalysts like pyridine.
Q. How can spectroscopic techniques validate the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹ and nitrile at ~2200 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification .
Q. What are the critical parameters for characterizing crystallinity and purity of this compound?
X-ray diffraction (XRD) using software like SHELXL or ORTEP-3 resolves bond lengths, angles, and packing motifs. Differential Scanning Calorimetry (DSC) detects melting points and phase transitions, ensuring purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Systematic variation of solvents (e.g., acetonitrile vs. DMF), catalysts (e.g., Lewis acids), and heating methods (microwave vs. conventional) can be tested using Design of Experiments (DoE). Kinetic studies via HPLC monitoring identify rate-limiting steps .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculates electrophilic Fukui indices at the nitrile and carbonyl groups. Molecular docking simulations assess binding affinities to biological targets (e.g., enzymes), guiding functionalization strategies .
Q. How can contradictory spectroscopic data during structural elucidation be resolved?
Cross-validation with 2D NMR (e.g., HSQC, HMBC) clarifies connectivity ambiguities. Single-crystal XRD provides definitive structural confirmation. Comparative analysis with literature data for analogous chromones is critical .
Q. What strategies mitigate hydrogen bonding inconsistencies in crystallographic studies of this compound derivatives?
Graph set analysis categorizes hydrogen-bonding motifs (e.g., chains, rings) using software like Mercury. Thermal ellipsoid plots from ORTEP-3 assess thermal motion and disorder, refining crystallographic models .
Q. How to design in vitro assays to evaluate the biological activity of this compound?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Use fluorescence-based assays for real-time interaction monitoring. Validate cytotoxicity via MTT assays on cell lines, ensuring compliance with ethical guidelines .
Data Analysis and Reporting
Q. What frameworks ensure rigorous reporting of experimental data for this compound research?
Follow the Standards for Reporting Qualitative Research (SRQR), including detailed methods (synthetic protocols, analytical conditions), raw data deposition (e.g., Cambridge Structural Database), and explicit discussion of limitations (e.g., solvent effects on reactivity) .
Q. How to conduct a scoping review on the biomedical applications of this compound analogs?
Define inclusion criteria (e.g., peer-reviewed studies post-2010), extract data on bioactivity mechanisms, and consult domain experts to validate themes. Tools like PRISMA-ScR streamline synthesis of heterogeneous data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
